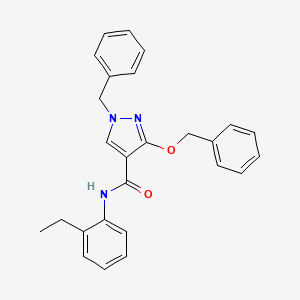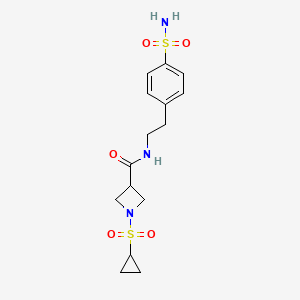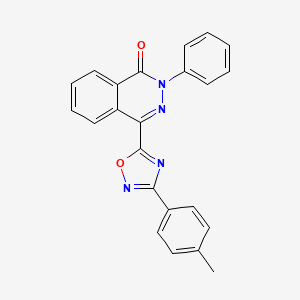
2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a novel compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is a heterocyclic molecule that combines elements of phthalazinone and oxadiazole, contributing to its diverse chemical reactivity and potential in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of 1,2,4-oxadiazole: : This step usually begins with the reaction of p-tolyl hydrazine with a carbonyl compound, followed by cyclization to form the oxadiazole ring.
Coupling with Phthalazinone: : The oxadiazole intermediate is then coupled with 2-phenyl phthalazinone under specific conditions such as reflux in the presence of a catalyst like phosphorous oxychloride (POCl3).
Industrial Production Methods
In industrial settings, scaling up these reactions involves optimizing factors such as temperature, solvent selection, and catalyst efficiency to ensure high yield and purity. Techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one undergoes several types of chemical reactions:
Oxidation: : Can be oxidized using agents like hydrogen peroxide to introduce additional functional groups.
Reduction: : Undergoes reduction with reducing agents such as sodium borohydride.
Substitution: : Participates in nucleophilic substitution reactions, facilitated by the presence of aromatic rings.
Common Reagents and Conditions
Typical reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products vary depending on the reaction type but can include functionalized derivatives that enhance the compound's properties, such as increased solubility or reactivity.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound is utilized as a building block for synthesizing complex molecules, particularly in heterocyclic chemistry. Its unique structure allows for the creation of novel compounds with potential pharmaceutical applications.
Biology and Medicine
In the biomedical field, 2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is explored for its potential as an anti-cancer agent, given its ability to interact with specific biological targets. Additionally, its derivatives are studied for antimicrobial and antiviral properties.
Industry
Industrially, this compound finds applications in the development of advanced materials, such as organic semiconductors and photonic devices. Its electronic properties make it suitable for use in optoelectronic applications.
Mécanisme D'action
The compound exerts its effects through interactions at the molecular level, often involving specific proteins or enzymes. The mechanism can vary depending on the application:
In medicinal chemistry: , it may inhibit or activate certain pathways critical for cancer cell proliferation or microbial survival.
In materials science: , its electronic configuration allows it to participate in electron transfer processes, crucial for its function in devices.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, such as:
2-phenyl-4-(1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
2-phenyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one stands out due to its unique combination of the phthalazinone and oxadiazole rings. This unique structure imparts distinct electronic and chemical properties, making it more versatile and effective in various applications.
Feel free to ask for more details or explore another topic!
Propriétés
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-15-11-13-16(14-12-15)21-24-22(29-26-21)20-18-9-5-6-10-19(18)23(28)27(25-20)17-7-3-2-4-8-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUYAVBTSOXCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
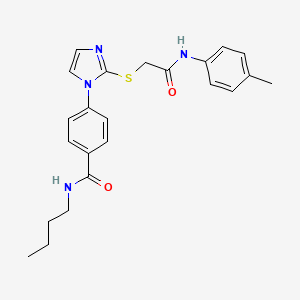
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B2995370.png)
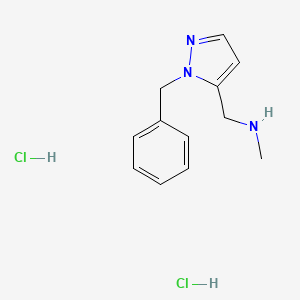
![4-[4-(4-Fluorophenyl)phenyl]sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2995373.png)
![8-(4-ethoxyphenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2995376.png)
![1-(2-chlorophenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2995379.png)
![N-(4-fluorophenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2995380.png)
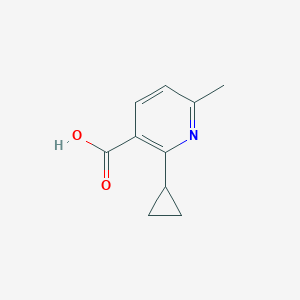

![8-[(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2995387.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2995388.png)

